molecular formula C18H15D4N3O3S B1165302 Rosiglitazone-d4

Rosiglitazone-d4

Número de catálogo B1165302
Peso molecular: 361.45
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Stable isotope labeled (deuterated) internal standard for Rosiglitazone.Current lot is approx 95% by HPLC.

Aplicaciones Científicas De Investigación

  • Bone Density and Osteoblastogenesis Inhibition Rosiglitazone, an FDA-approved antidiabetic agent, has been found to significantly influence bone density and osteoblastogenesis. Studies have shown that rosiglitazone administration leads to a decrease in bone mineral density, bone volume, and trabecular width in mice models. This effect is linked to the activation of peroxisome proliferator-activated receptor-gamma (PPAR-gamma) which plays a crucial role in the differentiation of osteoblasts and adipocytes from bone marrow progenitors. The use of rosiglitazone was observed to act as a dominant inhibitor of osteoblastogenesis in murine bone marrow in vitro and led to significant bone loss in vivo (Rzońca, Suva, Gaddy, Montague, & Lecka-Czernik, 2004).

  • Liver Injury Protection Research indicates that rosiglitazone has protective effects against liver injury. In a study involving rats, rosiglitazone significantly inhibited hepatotoxicity induced by D-GaIN/LPS, as indicated by diagnostic indicators of liver damage and histopathological analysis. The study revealed that rosiglitazone could decrease the expression levels of pro-inflammatory markers and regulate the NF-κB signaling pathway, suggesting its potential application in treating inflammation-related liver injuries (Chen, Lin, Zhou, Chen, & Jin, 2016).

  • Impact on Insulin Sensitivity and Glucose Control Rosiglitazone has been shown to improve glycemic control in patients with type 2 diabetes. It functions by reducing hyperglycemia and enhancing insulin sensitivity. Clinical trials have documented dosage-dependent reductions in HbA1c, indicating its efficacy in treating diabetes through its action on glucose metabolism (Phillips, Grunberger, Miller, Patwardhan, Rappaport, & Salzman, 2001).

  • Transcriptional Regulation in Adipocytes Studies have explored the role of rosiglitazone in regulating gene transcription in adipocytes. It was found that rosiglitazone redistributes transcription to PPARγ-driven enhancers, thereby repressing adipocyte gene transcription at endogenous levels of PPARγ and other transcription factors. This research provides insights into the mechanisms of rosiglitazone's action at the genomic level, which could inform anti-diabetic drug development (Step, Lim, Marinis, Prokesch, Steger, You, Won, & Lazar, 2014).

  • Inflammatory Lung Injury Therapy Rosiglitazone has been evaluated for its therapeutic potential in treating inflammatory lung injuries. In animal models, it significantly attenuated increases in markers of pulmonary inflammation following endotoxemia. The study suggests that PPAR-γ agonists like rosiglitazone could be used as therapeutic agents in the therapy of inflammatory lung injuries (Liu, Zeng, Zhang, & Yao, 2005).

  • Diabetic Neuropathy Treatment Rosiglitazone has been researched for its potential in treating diabetic neuropathy (DN). A study on diabetic mice indicated that rosiglitazone treatment reduced oxidative stress and prevented the development of thermal hypoalgesia associated with DN, suggesting its possible use in preventing or slowing the development of DN in diabetic patients (Wiggin, Kretzler, Pennathur, Sullivan, Brosius, & Feldman, 2008).

Propiedades

Fórmula molecular

C18H15D4N3O3S

Peso molecular

361.45

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.